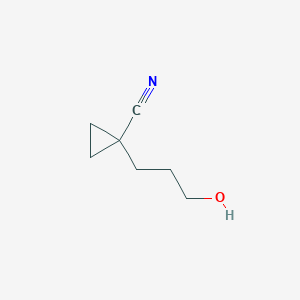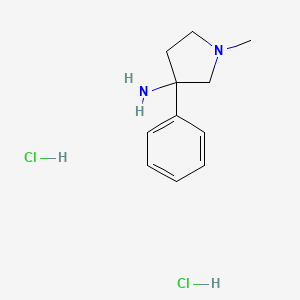
1-Methyl-3-phenylpyrrolidin-3-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-phenylpyrrolidin-3-amine dihydrochloride is a chemical compound with the molecular formula C11H18Cl2N2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Vorbereitungsmethoden
The synthesis of 1-Methyl-3-phenylpyrrolidin-3-amine dihydrochloride typically involves the reaction of 1-methylpyrrolidine with phenylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve the use of microwave-assisted organic synthesis (MAOS) to increase efficiency and yield .
Analyse Chemischer Reaktionen
1-Methyl-3-phenylpyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-phenylpyrrolidin-3-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-Methyl-3-phenylpyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets. It may act on certain receptors or enzymes, leading to a cascade of biochemical events. The exact pathways and molecular targets are still under investigation, but it is believed to modulate various signaling pathways within cells .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-3-phenylpyrrolidin-3-amine dihydrochloride can be compared with other similar compounds, such as:
1-Methyl-4-phenylpyrrolidin-3-amine dihydrochloride: This compound has a similar structure but differs in the position of the phenyl group.
[(1-phenylpyrrolidin-3-yl)methyl]amine dihydrochloride: Another structurally related compound with different substituents on the pyrrolidine ring.
The uniqueness of this compound lies in its specific structural configuration, which may confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H18Cl2N2 |
|---|---|
Molekulargewicht |
249.18 g/mol |
IUPAC-Name |
1-methyl-3-phenylpyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C11H16N2.2ClH/c1-13-8-7-11(12,9-13)10-5-3-2-4-6-10;;/h2-6H,7-9,12H2,1H3;2*1H |
InChI-Schlüssel |
KTRSJLOTHIHTBT-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(C1)(C2=CC=CC=C2)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![rac-2-[(1R,5R,6R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.1]octan-6-yl]acetic acid](/img/structure/B15296289.png)
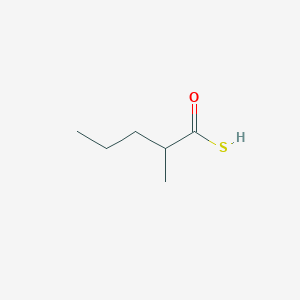
![methyl (1S,9R,11R,12S,19R)-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-11-(2,2,2-trideuterioacetyl)oxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid](/img/structure/B15296302.png)
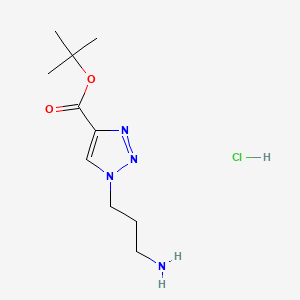
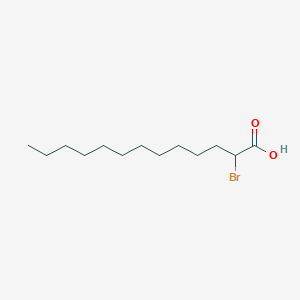
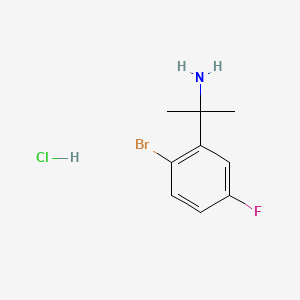

![5-[4-[3-(trifluoromethyl)phenoxy]phenyl]-1H-pyrazole](/img/structure/B15296318.png)
![2,2-Difluoro-2-[2-(trifluoromethyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B15296319.png)
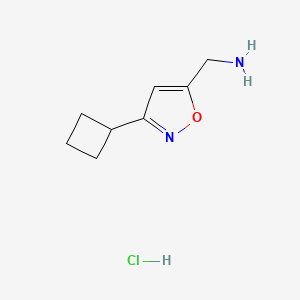
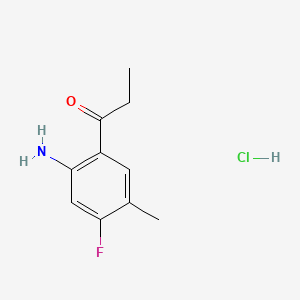
![Methyl 4-amino-2-oxabicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B15296345.png)
